molecular formula C20H24N2O4S B267653 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

货号 B267653
分子量: 388.5 g/mol
InChI 键: GHCLIZVMVLSQTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide works by irreversibly binding to BTK, which prevents downstream signaling pathways from being activated. This leads to the inhibition of B-cell activation, proliferation, and survival. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been shown to induce apoptosis (programmed cell death) in B-cells, reduce the production of cytokines and chemokines, and inhibit the migration of B-cells to lymphoid tissues. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide also enhances the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.

实验室实验的优点和局限性

One advantage of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide is its potential for drug resistance, which can arise through mutations in BTK or other components of the B-cell receptor signaling pathway.

未来方向

There are several potential future directions for the development of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide in different types of B-cell malignancies and in combination with other therapies.

合成方法

The synthesis of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 4-aminobenzene sulfonamide with 2-(bromomethyl)tetrahydrofuran, followed by the reaction with 3-phenylpropanoic acid to yield the final product. The synthesis process has been optimized to improve the yield and purity of 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide.

科学研究应用

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide has also been shown to inhibit B-cell receptor signaling and disrupt the interaction between B-cells and the tumor microenvironment.

属性

产品名称

3-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide

分子式

C20H24N2O4S

分子量

388.5 g/mol

IUPAC 名称

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C20H24N2O4S/c23-20(13-8-16-5-2-1-3-6-16)22-17-9-11-19(12-10-17)27(24,25)21-15-18-7-4-14-26-18/h1-3,5-6,9-12,18,21H,4,7-8,13-15H2,(H,22,23)

InChI 键

GHCLIZVMVLSQTN-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

规范 SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。